Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester

Description

Systematic IUPAC Nomenclature and Structural Classification

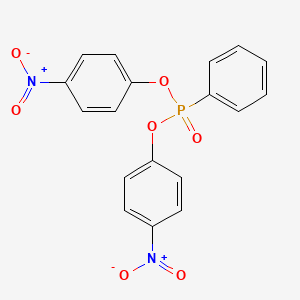

The systematic IUPAC name for this compound is bis(4-nitrophenyl) phenylphosphonate , reflecting its structural composition. The name derives from the parent phosphonic acid (H₃PO₃), where:

- Phenyl : A benzene ring (C₆H₅) is directly bonded to the phosphorus atom.

- Bis(4-nitrophenyl) : Two para-nitrophenoxy groups (O–C₆H₄–NO₂) are esterified to the phosphorus atom.

The molecular formula is C₁₈H₁₃N₂O₇P , with a calculated molecular weight of 400.97 g/mol . The structure features a central phosphorus atom bonded to:

This compound belongs to the class of aryl phosphonate esters , characterized by aromatic substituents attached to a phosphonate core. The para-nitro groups introduce strong electron-withdrawing effects, influencing reactivity and stability.

Alternative Chemical Designations and Common Synonyms

This compound is referenced under multiple names across chemical databases and literature:

The variability in nomenclature arises from differences in substituent order (phenyl vs. p-nitrophenyl) and the use of abbreviations (e.g., bis vs. di).

CAS Registry Numbers and Cross-Referenced Database Identifiers

The compound is cataloged in major chemical databases with the following identifiers:

| Database | Identifier |

|---|---|

| PubChem | CID 170133 |

| ChEBI | CHEBI:91050 |

| ChemSpider | 10684635 |

While the CAS Registry Number is not explicitly listed in the provided sources, it is referenced indirectly via structural analogs (e.g., bis(4-nitrophenyl) phosphate, CAS 645-15-8). The compound’s SMILES string (C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]) and InChIKey (WQSNPTABRVOQCQ-UHFFFAOYSA-N) provide unambiguous structural identification.

Structural and Functional Summary

The compound’s identity is defined by its:

- Phosphonate backbone : Central phosphorus atom with three substituents.

- Aromatic ester groups : Two p-nitrophenoxy groups enhancing electrophilicity.

- Electron-withdrawing nitro groups : Stabilizing the phosphonate moiety and influencing reactivity in organic transformations.

Properties

IUPAC Name |

1-nitro-4-[(4-nitrophenoxy)-phenylphosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N2O7P/c21-19(22)14-6-10-16(11-7-14)26-28(25,18-4-2-1-3-5-18)27-17-12-8-15(9-13-17)20(23)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSNPTABRVOQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192127 | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-91-5 | |

| Record name | Bis(4-nitrophenyl) P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38873-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Phosphonic Acid Ester Intermediates

According to patent US5177239A, a method for preparing phosphonic acid esters involves:

- Reacting a phosphonic acid halide (structure III) with alkoxide or metallated carbinol species.

- The alkoxide is typically generated by treating the phenol or p-nitrophenol with an alkali metal base such as potassium carbonate or cesium carbonate.

- The reaction proceeds via nucleophilic attack of the phenolate ion on the phosphorus center, displacing the halide and forming the phosphonic acid ester.

This method is particularly useful for synthesizing bis(p-nitrophenyl) esters by using p-nitrophenol as the nucleophile.

$$

\text{Phosphonic acid halide} + 2 \times \text{p-nitrophenol (deprotonated)} \rightarrow \text{this compound} + 2 \times \text{halide ions}

$$

Hydrolysis and Purification

After ester formation, the product can be purified by standard organic techniques such as extraction, crystallization, or chromatography. Hydrolysis of unwanted side esters or incomplete reactions can be controlled by adjusting acid or base conditions, although for this compound, the goal is to maintain the ester groups intact.

Hydrolysis Considerations in Preparation

While the focus is on ester formation, understanding hydrolysis is critical because phosphonic acid esters can undergo hydrolysis under acidic or basic conditions, which may be relevant for purification or further chemical modifications.

- Acidic hydrolysis typically uses concentrated hydrochloric acid at elevated temperatures (reflux) to convert esters back to phosphonic acids.

- Alkaline hydrolysis uses sodium hydroxide or potassium hydroxide but may damage sensitive moieties.

- Hydrolysis rates depend on substituents and reaction conditions; for example, p-nitrophenyl esters hydrolyze more readily due to the electron-withdrawing nitro group.

Table 1: Hydrolysis Rate Constants of Phosphonic Acid Esters (Representative Data)

| Ester Type | Catalyst | Temperature (°C) | Rate Constant (h⁻¹) | Notes |

|---|---|---|---|---|

| p-Nitrophenyl diphenylphosphinate | HCl (acidic) | 100 | High | Rapid hydrolysis due to EWG |

| Phenyl phosphonate ester | NaOH (alkaline) | 80 | Moderate | Slower, may cause side reactions |

| Bis(p-nitrophenyl) ester | HCl (acidic) | 90 | High | Sensitive to acid concentration |

These data highlight the need for controlled conditions to avoid premature hydrolysis during preparation or storage.

Research Findings and Optimization

- Base Selection: Potassium carbonate is preferred for phenolate generation due to its moderate basicity and solubility in organic solvents, leading to higher yields and fewer side products.

- Solvent Effects: Polar aprotic solvents such as THF or acetonitrile facilitate better nucleophilic substitution by stabilizing ionic intermediates.

- Temperature Control: Moderate temperatures (room temperature to 50°C) optimize reaction rates without causing decomposition.

- Stoichiometry: Using slight excess of p-nitrophenol ensures complete conversion of phosphonic acid halide to bis(p-nitrophenyl) ester.

- Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields high purity product.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Phosphonic acid halide + p-nitrophenol + K2CO3 in THF | Generate phenolate nucleophile and react with halide | Formation of bis(p-nitrophenyl) ester |

| 2 | Stirring at room temperature to 50°C | Promote nucleophilic substitution | High conversion to ester |

| 3 | Aqueous workup and extraction | Remove inorganic salts and byproducts | Crude ester solution |

| 4 | Purification by crystallization or chromatography | Isolate pure ester | Pure this compound |

Chemical Reactions Analysis

Acidic Hydrolysis

Under acidic conditions, the hydrolysis of bis(p-nitrophenyl) phenylphosphonate proceeds via a two-step mechanism. The first p-nitrophenoxy group is cleaved faster than the second due to reduced steric hindrance after the initial hydrolysis . Key findings include:

-

Rate dependence on acid concentration : Optimal hydrolysis occurs at 6–7 M HClO₄, with rates decreasing at higher concentrations due to acid inhibition .

-

Electron-withdrawing effects : The p-nitrophenyl group accelerates hydrolysis by polarizing the P–O bond, facilitating nucleophilic attack. Substituents on the phenyl ring (e.g., nitro, acetyl) further modulate reaction rates .

Table 1: Hydrolysis rates of substituted phenylphosphonates under 3 M HCl

| Substituent (R) | Time (h) | Yield (%) |

|---|---|---|

| -NO₂ | 2.5 | 95 |

| -OCH₃ | 9.5 | 85 |

Alkaline Hydrolysis

In basic media, the reaction follows an Sₙ2 mechanism with hydroxide ion attack at the phosphorus center. Steric hindrance from the phenyl group significantly slows the reaction compared to aliphatic phosphonates . For example:

-

Ethyl di-tert-butylphosphinate hydrolyzes 500× slower than its diisopropyl counterpart under identical conditions .

Pathway Analysis

The hydrolysis mechanism involves either:

-

Concerted Sₙ2 displacement (dominant under basic conditions) .

-

Stepwise formation of a pentacoordinate intermediate (observed in acidic or polar aprotic solvents) .

Figure 1: Reaction map for nucleophilic substitution at phosphorus

textReactant (lower left) → Concerted TS (diagonal) ↔ Pentacoordinate intermediate (upper left)

-

Solvent effects : Non-polar solvents stabilize the neutral substrate, reducing reaction rates despite nucleophile desolvation .

Substituent Effects

-

Electron-withdrawing groups (e.g., -NO₂) increase hydrolysis rates by 10–100× compared to electron-donating groups (e.g., -OCH₃) .

-

Steric hindrance : Bulky substituents (e.g., tert-butyl) decelerate reactions by blocking nucleophilic access .

Table 2: Hammett parameters (σ) for substituted phenylphosphonates

| Substituent | σ (Hammett) | Relative Rate (k/k₀) |

|---|---|---|

| -NO₂ | +1.27 | 12.6 |

| -CH₃ | -0.17 | 0.3 |

Selective Monoesterification

Bis(p-nitrophenyl) phenylphosphonate can be selectively hydrolyzed to monoesters using controlled conditions:

-

Temperature dependence : At 30°C, monoesters form exclusively; diesterification requires elevated temperatures (90–145°C) .

-

Solvent optimization : Triethyl orthoacetate enhances selectivity by stabilizing intermediates .

Practical Considerations

Scientific Research Applications

Chemistry

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester serves as an important reagent in organic synthesis. Its ability to undergo hydrolysis reactions makes it a useful substrate for studying reaction mechanisms.

Key Reactions:

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, producing phosphonic acid and phenol derivatives.

- Substitution Reactions: Various nucleophiles can replace the p-nitrophenyl groups, leading to diverse products.

Biology

In biological research, this compound is utilized to study enzyme kinetics and interactions. It mimics natural substrates due to its structural similarity to phosphonates, allowing it to act as an enzyme inhibitor.

Mechanism of Action:

- The compound's ester groups can be hydrolyzed, releasing active phosphonic acid that interacts with enzyme active sites.

Case Study:

A study demonstrated that derivatives of phosphonic acids exhibit cytotoxic effects on cancer cells, indicating potential therapeutic applications in oncology.

Medicine

This compound is being investigated for its potential in drug development. Its structural properties allow for the design of antiviral and anticancer agents.

Antineoplastic Properties:

Research has shown that related compounds can significantly reduce cell viability in cancer cell lines, suggesting a pathway for developing new cancer therapies.

Industry

In industrial applications, this compound is used as a stabilizer and lubricant component in various formulations. It also acts as a sensitizer in explosives, enhancing their sensitivity and detonation properties.

The compound's biological activity often stems from its ability to mimic phosphate groups in biochemical pathways. This mimicry allows it to interfere with enzyme activity through competitive inhibition.

Enzyme Interaction

- The nitrophenyl groups enhance binding affinity to target enzymes.

- The lipophilic nature of the phenyl groups facilitates cellular uptake.

- The phosphonate moiety provides metabolic stability against hydrolysis.

Case Study 1: Anticancer Activity

A study evaluated the effects of various phosphonic acid derivatives on human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cell lines. Results indicated significant cytotoxicity against cancer cells:

| Compound | Cell Line | Concentration (mM) | Viability (%) |

|---|---|---|---|

| 2-Carboxyethylphenylphosphinic Acid | SAOS-2 | 5 | 55 |

| Phosphonic Acid Derivative | HaCaT | 5 | 77 |

Case Study 2: Enzyme Inhibition

Research into hydrolysis rates revealed that electron-withdrawing substituents on the phenyl ring could enhance reactivity towards nucleophiles, increasing inhibitory effects on target enzymes.

Mechanism of Action

The mechanism of action of phosphonic acid, phenyl-, bis(p-nitrophenyl) ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by mimicking the natural substrates of these enzymes. The compound’s ester groups can undergo hydrolysis, releasing active phosphonic acid that interacts with the enzyme’s active site . This interaction can disrupt normal enzyme function and inhibit biological processes.

Comparison with Similar Compounds

Table 1: Comparison of Nitrophenyl-Substituted Esters

Esters with Chloroalkyl and Chloroaryl Substituents

- Bis(phenyl) ester of (2-chloroethyl)phosphonic acid : The chloroethyl group introduces both steric bulk and electrophilicity. Chlorine’s electron-withdrawing effect may accelerate hydrolysis relative to nitro groups, but steric protection from phenyl esters could offset this. Such compounds are explored as herbicides and polymer additives .

- Bis(2-chloroethyl) esters: These exhibit high reactivity due to the labile chloro groups, often leading to rapid hydrolysis.

Trifluoroethyl and Other Electron-Withdrawing Groups

- Bis(2,2,2-trifluoroethyl) methylphosphonate (CAS 757-95-9): The trifluoroethyl groups provide extreme electron withdrawal, enhancing resistance to hydrolysis compared to nitro-substituted esters. Such compounds are valued in high-performance lubricants and corrosion inhibitors .

- Bis(trifluoromethyl)phenyl phosphonates : These combine steric bulk and electronic effects, resulting in exceptional thermal stability. Their use in advanced materials highlights a divergence from the target compound’s likely applications .

Stability and Reactivity Profiles

The target compound’s instability under aqueous conditions is a defining trait. Evidence indicates that p-nitrophenyl phosphonates decompose into phosphonic acid and p-nitrophenol, with ester concentrations measurable only via released nitrophenol . This contrasts with trifluoroethyl esters, which resist hydrolysis due to fluorine’s inductive effects . Chloro-substituted esters, while reactive, may degrade via different pathways, such as nucleophilic displacement .

Table 2: Stability Under Hydrolytic Conditions

Biological Activity

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester (CAS No. 38873-91-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a phosphonic acid backbone with two p-nitrophenyl ester groups attached. Its structure can be represented as follows:

Where and represent the p-nitrophenyl groups. The synthesis of bis(p-nitrophenyl) esters typically involves the reaction of phenolic compounds with phosphonic acids under acidic conditions, which can be optimized for yield and selectivity through various catalytic methods .

Antineoplastic Properties

Recent studies have highlighted the anti-neoplastic potential of phosphonic acid derivatives. For instance, a related compound, 2-carboxyethylphenylphosphinic acid, exhibited significant cytotoxic effects on osteosarcoma cells (SAOS-2), demonstrating a reduction in cell viability to 55% at certain concentrations. This suggests that phosphonic acid derivatives may share similar mechanisms of action against cancer cells .

Table 1: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | Concentration (mM) | Viability (%) |

|---|---|---|---|

| 2-Carboxyethylphenylphosphinic Acid | SAOS-2 | 5 | 55 |

| Phosphonic Acid Derivative | HaCaT | 5 | 77 |

Enzyme Inhibition

Phosphonic acids are known to act as enzyme inhibitors. The bis(p-nitrophenyl) ester form has been shown to interact with various enzymes, potentially inhibiting their activity through competitive inhibition mechanisms. For example, compounds similar to bis(p-nitrophenyl) phosphonates have been studied for their ability to inhibit serine proteases and other enzymes involved in metabolic pathways .

The biological activity of phosphonic acids often stems from their ability to mimic phosphate groups in biochemical pathways. This mimicry can lead to competitive inhibition at enzyme active sites or interference with cellular signaling pathways.

- Enzyme Interaction : The nitrophenyl groups may enhance binding affinity to target enzymes.

- Cellular Uptake : The lipophilic nature of the phenyl groups facilitates cellular membrane permeability.

- Metabolic Stability : The phosphonate moiety provides resistance to hydrolysis compared to phosphate esters, enhancing bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the effects of several phosphonic acid derivatives on human keratinocyte (HaCaT) and osteosarcoma (SAOS-2) cell lines. The results indicated that while some compounds showed promising biocompatibility, others demonstrated significant cytotoxicity against cancer cells, warranting further investigation into their therapeutic potential .

Case Study 2: Enzyme Inhibition

Research focused on the hydrolysis rates of various phosphonates revealed that electron-withdrawing substituents on the phenyl ring could enhance reactivity towards nucleophiles, potentially increasing their inhibitory effects on target enzymes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester using phosphonic dichloride intermediates?

- Methodological Answer : The synthesis of aryl phosphonic esters typically involves reacting phenylphosphonic dichloride with substituted phenols under controlled conditions. For example, demonstrates that reacting phosphonic dichloride with sec-butanol at a 1:2 molar ratio in anhydrous toluene at 60–80°C yields 95% of the target ester. For bis(p-nitrophenyl) derivatives, substituting sec-butanol with p-nitrophenol and optimizing stoichiometry (e.g., 1:2.1 molar ratio to account for phenol volatility) is critical. Catalytic bases like pyridine or triethylamine can neutralize HCl byproducts and accelerate the reaction. Purity is enhanced via vacuum distillation or recrystallization from aprotic solvents. Monitoring progress via TLC or in-situ IR for P=O and NO₂ stretches (1600–1520 cm⁻¹) is recommended .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for p-nitrophenyl groups) and coupling patterns. ³¹P NMR detects the phosphorus environment (δ ~20–30 ppm for aryl phosphonates).

- IR : Strong P=O absorption (~1250 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹).

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ( ) and PubChem () ensures accuracy. For trace impurities, GC-MS or HPLC-MS is advised .

Advanced Research Questions

Q. What experimental approaches are recommended to resolve contradictions in reported NMR chemical shifts for aryl phosphonic esters?

- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, pH, or impurities. To address this:

- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- Validate shifts against authenticated standards from NIST ( ) or commercial spectral libraries.

- Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for distinguishing regioisomers.

- Collaborate with computational chemists to predict shifts via DFT calculations (e.g., B3LYP/6-311+G(d,p)).

highlights aliases and structural variants that may cause misassignment, necessitating rigorous cross-checking .

Q. How does the presence of p-nitrophenyl groups influence the hydrolytic stability of this compound compared to alkyl esters?

- Methodological Answer : The electron-withdrawing nitro groups enhance electrophilicity at the phosphorus center, increasing susceptibility to hydrolysis. To assess stability:

- Conduct kinetic studies in buffered solutions (pH 1–14) at 25–80°C, monitoring hydrolysis via ³¹P NMR or UV-Vis (λmax ~400 nm for released p-nitrophenol).

- Compare rate constants (k) with alkyl esters (e.g., diethyl phenylphosphonate, ).

- Use Arrhenius plots to determine activation energies.

’s bis(4-nitrophenyl) carbonate shows analogous instability in aqueous media, suggesting similar degradation pathways for nitro-substituted esters .

Q. What mechanistic insights can be gained from studying the thermal degradation products of this compound under inert atmospheres?

- Methodological Answer : Pyrolysis-GC/MS () reveals degradation products like phosphoric acid derivatives and aromatic fragments. Key steps:

- Sample Preparation : Heat compound (5–10 mg) in a sealed tube under N₂ at 300–500°C.

- Product Identification : Major volatiles include p-nitrophenol (m/z 139), phenylphosphonic acid (m/z 158), and phosphorylated intermediates.

- Mechanistic Analysis : Radical cleavage of P–O bonds dominates, with nitro groups stabilizing transition states. Compare with cellulose-based flame retardants (), where phosphonates suppress combustible volatiles.

- Quantification : Use internal standards (e.g., deuterated analogs) to quantify degradation pathways .

Q. How can researchers evaluate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The p-nitrophenyl groups act as leaving groups, enabling nucleophilic displacement. To study this:

- Kinetic Experiments : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile). Monitor reaction progress via HPLC or ³¹P NMR.

- Leaving Group Ability : Compare rates with analogs (e.g., bis(4-chlorophenyl) ester) using linear free-energy relationships (Hammett plots).

- Computational Modeling : Calculate transition state energies (e.g., via Gaussian) to rationalize reactivity trends.

’s carbonate ester demonstrates similar nitro-driven reactivity, supporting mechanistic parallels .

Q. What role does this compound play in flame-retardant polymer formulations?

- Methodological Answer : Phosphonates act as gas-phase flame inhibitors by releasing PO· radicals that quench combustion chains. To test efficacy:

- Thermogravimetric Analysis (TGA) : Measure char residue at 700°C under N₂.

- Cone Calorimetry : Assess heat release rate (HRR) and smoke production in polymer blends.

- FTIR of Pyrolysates : Identify volatile phosphorus species (e.g., HPO·, PO·).

identifies phosphonic acid esters in pyrolysis products of flame-retardant materials, validating their role in fire suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.